1,3-Dimethyl-1,3-bis(trimethylsilyl)urea

Catalog No.
S1535171
CAS No.
10218-17-4
M.F
C9H24N2OSi2
M. Wt
232.47 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea

CAS Number

10218-17-4

Product Name

1,3-Dimethyl-1,3-bis(trimethylsilyl)urea

IUPAC Name

1,3-dimethyl-1,3-bis(trimethylsilyl)urea

Molecular Formula

C9H24N2OSi2

Molecular Weight

232.47 g/mol

InChI

InChI=1S/C9H24N2OSi2/c1-10(13(3,4)5)9(12)11(2)14(6,7)8/h1-8H3

InChI Key

OZSLNVMOKRIJKG-UHFFFAOYSA-N

SMILES

CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C

Synonyms

1,3-dimethyl-1,3-bis(trimethylsilyl)urea

Canonical SMILES

CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C

The exact mass of the compound 1,3-Dimethyl-1,3-bis(trimethylsilyl)urea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dimethyl-1,3-bis(trimethylsilyl)urea is an organosilicon compound with the molecular formula C9H24N2OSi2C_9H_{24}N_2OSi_2 and a molecular weight of approximately 232.47 g/mol. It is characterized by its colorless crystalline solid form, which is soluble in various organic solvents. The compound features two trimethylsilyl groups attached to a urea structure, which enhances its reactivity and stability in synthetic applications. This compound is notable for its role as a silylating agent, facilitating the protection of functional groups in organic synthesis .

.
  • Silicon-based Materials: Its derivatives are explored in the development of silicon-containing polymers and materials.
  • Analytical Chemistry: Employed in sample preparation techniques for gas chromatography and mass spectrometry due to its ability to enhance volatility and stability of analytes .
  • Several methods exist for synthesizing 1,3-dimethyl-1,3-bis(trimethylsilyl)urea:

    • Direct Silylation: This method involves reacting dimethylurea with trimethylsilyl chloride in the presence of a base such as triethylamine or pyridine.
    • Reaction with Silanes: Dimethylurea can be treated with various silanes under controlled conditions to introduce trimethylsilyl groups.
    • One-Pot Synthesis: A more complex approach that combines multiple reagents in a single reaction vessel to yield the desired product efficiently.

    These methods highlight the versatility of this compound in synthetic chemistry .

    Interaction studies involving 1,3-dimethyl-1,3-bis(trimethylsilyl)urea primarily focus on its reactivity with other chemical species. The compound's ability to form stable silyl derivatives makes it an important reagent in various coupling reactions. Additionally, studies on its interactions with biomolecules could provide insights into potential biological applications or toxicity .

    Several compounds share structural similarities with 1,3-dimethyl-1,3-bis(trimethylsilyl)urea. Here are some notable examples:

    Compound NameStructure FeaturesUnique Aspects
    DimethylureaContains two methyl groupsSimple structure; used as a nitrogen source
    N,N-Bis(trimethylsilyl)ureaTwo trimethylsilyl groupsEnhanced reactivity compared to regular urea
    N,N-Diethyl-N,N-bis(trimethylsilyl)ureaEthyl groups instead of methylDifferent steric properties affecting reactivity

    The uniqueness of 1,3-dimethyl-1,3-bis(trimethylsilyl)urea lies in its specific combination of methyl and trimethylsilyl substituents that enhance its stability and reactivity compared to simpler urea derivatives .

    GHS Hazard Statements

    H302: Harmful if swallowed [Warning Acute toxicity, oral];
    H315: Causes skin irritation [Warning Skin corrosion/irritation]

    Pictograms

    Irritant

    Irritant

    Wikipedia

    N,N'-Dimethyl-N,N'-bis(trimethylsilyl)urea

    Dates

    Last modified: 07-17-2023

    Explore Compound Types